6-Bromo-1H-pyrrolo[3,2-b]pyridine

Catalog No.
S699405
CAS No.
944937-53-5
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1H-pyrrolo[3,2-b]pyridine

CAS Number

944937-53-5

Product Name

6-Bromo-1H-pyrrolo[3,2-b]pyridine

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H

InChI Key

OJFFFCVPCVATIV-UHFFFAOYSA-N

SMILES

C1=CNC2=C1N=CC(=C2)Br

Canonical SMILES

C1=CNC2=C1N=CC(=C2)Br

Medicinal Chemistry

-Bromo-1H-pyrrolo[3,2-b]pyridine serves as a valuable building block in the synthesis of various heterocyclic compounds with potential medicinal applications. Studies have explored its use in developing novel:

  • Kinase inhibitors: These molecules target enzymes called kinases, which play crucial roles in various cellular processes. Inhibiting specific kinases can be a promising strategy for treating cancer and other diseases. Research has shown that 6-Bromo-1H-pyrrolo[3,2-b]pyridine can be incorporated into kinase inhibitor structures, demonstrating promising biological activity against different cancer cell lines [].
  • Antimicrobial agents: The development of new antibiotics to combat emerging drug-resistant bacteria is an ongoing challenge. Some studies have investigated the potential of 6-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives as antimicrobial agents, exhibiting activity against various bacterial strains [].

Material Science

Research has explored the potential of 6-Bromo-1H-pyrrolo[3,2-b]pyridine in the development of functional materials:

  • Organic electronics: This field focuses on developing organic materials for applications in electronic devices. Studies have investigated the use of 6-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives in the synthesis of organic semiconductors, with potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

Organic Synthesis

Beyond its use as a building block for targeted molecules, 6-Bromo-1H-pyrrolo[3,2-b]pyridine finds applications in organic synthesis due to its:

  • Reactivity: The presence of the bromine atom makes 6-Bromo-1H-pyrrolo[3,2-b]pyridine susceptible to various coupling reactions, allowing for the efficient introduction of diverse functional groups. This versatility facilitates the synthesis of complex organic molecules [].

6-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a bromine atom at the sixth position of the pyrrolo[3,2-b]pyridine framework. This compound is characterized by its unique bicyclic structure, which consists of a pyrrole ring fused to a pyridine ring. The molecular formula for 6-bromo-1H-pyrrolo[3,2-b]pyridine is C7H5BrN2, and it possesses notable physical and chemical properties that make it a subject of interest in various fields of research, including medicinal chemistry and material science .

Typical of heterocyclic compounds. Notable reactions include:

  • Electrophilic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.
  • Nucleophilic Substitution: The nitrogen atoms in the structure can act as nucleophiles, allowing for substitution reactions with alkyl halides or acyl halides.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, particularly when reacted with appropriate reagents .

Research indicates that 6-bromo-1H-pyrrolo[3,2-b]pyridine exhibits biological activity that may be beneficial in pharmacological applications. It has been investigated as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism. Inhibiting this enzyme could have implications for treating metabolic disorders such as obesity and diabetes . Additionally, its structural characteristics suggest potential activity against various cancer cell lines, although further studies are necessary to elucidate these effects fully.

The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine can be achieved through several methods:

  • Bromination of Pyrrolo[3,2-b]pyridine: A common approach involves the bromination of the parent pyrrolo[3,2-b]pyridine compound using bromine or brominating agents under controlled conditions.
  • Cyclization Reactions: Starting from suitable precursors like amino acids or other nitrogen-containing compounds can lead to the formation of the desired bicyclic structure through cyclization reactions.
  • Functional Group Transformations: The compound can also be synthesized by modifying existing pyrrole or pyridine derivatives through various functional group transformations .

6-Bromo-1H-pyrrolo[3,2-b]pyridine has several potential applications:

  • Pharmaceutical Development: Its role as an acetyl-CoA carboxylase inhibitor makes it a candidate for drug development aimed at metabolic diseases.
  • Material Science: Due to its unique structure and properties, it may be utilized in developing novel materials or as a building block in organic synthesis.
  • Research Tool: Its ability to interact with biological targets makes it valuable in biochemical research for studying metabolic pathways .

Interaction studies involving 6-bromo-1H-pyrrolo[3,2-b]pyridine have focused on its binding affinity to various biological targets. Preliminary data suggest that this compound may interact with specific enzymes and receptors involved in metabolic regulation. Further studies using techniques such as molecular docking and binding assays are necessary to map these interactions comprehensively .

Several compounds share structural similarities with 6-bromo-1H-pyrrolo[3,2-b]pyridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-1H-pyrrolo[3,2-b]pyridineBromine at the fifth positionDifferent reactivity due to bromine position
6-Chloro-1H-pyrrolo[3,2-b]pyridineChlorine instead of brominePotentially different biological activities
7-Bromo-1H-pyrrolo[3,2-b]pyridineBromine at the seventh positionAltered electronic properties affecting reactivity
5-Methyl-1H-pyrrolo[3,2-b]pyridineMethyl group at the fifth positionChanges in solubility and lipophilicity

These compounds highlight the uniqueness of 6-bromo-1H-pyrrolo[3,2-b]pyridine due to its specific halogen substitution pattern and structural features that influence its chemical behavior and biological activity .

6-Bromo-1H-pyrrolo[3,2-b]pyridine is a bicyclic heterocyclic compound belonging to the azaindole family. It consists of a pyrrole ring fused to a pyridine nucleus with a bromine substituent at position 6 of the pyridine portion. This structural arrangement creates a versatile scaffold with multiple sites for potential chemical modifications and functionalization.

Chemical Properties

The compound is characterized by the following chemical identifiers:

PropertyValue
CAS Number944937-53-5
Molecular FormulaC₇H₅BrN₂
Molecular Weight197.03 g/mol
SMILESC1=CNC2=C1N=CC(=C2)Br
InChI KeyOJFFFCVPCVATIV-UHFFFAOYSA-N
MDL NumberMFCD09266227

Table 1: Chemical identifiers of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

The compound features several reactive sites that contribute to its chemical versatility:

  • The bromine atom at position 6, which serves as an excellent site for various cross-coupling reactions
  • The acidic N-H in the pyrrole ring (1H position), which can participate in hydrogen bonding and undergo deprotonation
  • The basic nitrogen in the pyridine ring, which can act as a hydrogen bond acceptor and coordinate with metals

Structural Significance

The 6-Bromo-1H-pyrrolo[3,2-b]pyridine scaffold is particularly valuable in medicinal chemistry due to its structural resemblance to biologically relevant molecules. The presence of the bromine substituent at position 6 makes this compound especially useful as a building block, as it provides a reactive site for further functionalization through various synthetic transformations, including Suzuki, Stille, and Sonogashira coupling reactions.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-Bromo-1H-pyrrolo[3,2-b]pyridine

Dates

Last modified: 08-15-2023

Explore Compound Types